![molecular formula C6H9NO2 B7809506 3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B7809506.png)
3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to obtain the target compound, often involving [specific catalysts] and [reaction conditions].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and high yield. This typically involves:
Large-scale reactors: for the initial and intermediate reactions.
Continuous flow systems: to maintain consistent reaction conditions.
Advanced purification techniques: such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific functional groups with others under [specific conditions].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent names], typically under [temperature and pressure conditions].
Reduction: Common reducing agents include [agent names], often performed in [solvent] at [temperature].
Substitution: Reagents such as [reagent names] are used, with reactions carried out in [solvent] at [temperature].
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield [specific products], while reduction and substitution reactions produce [other products].
Wissenschaftliche Forschungsanwendungen
Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and materials.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the production of [specific industrial products] due to its unique chemical properties.
Wirkmechanismus
The mechanism by which compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Binding to [specific proteins or enzymes], leading to [biological effects].
Pathways Involved: Modulation of [specific signaling pathways], resulting in [desired outcomes].
Vergleich Mit ähnlichen Verbindungen
Compound “3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: [List of similar compounds].
Comparison: Unlike its counterparts, compound “this compound” exhibits [unique properties], making it particularly valuable for [specific applications].
By understanding the detailed properties and applications of compound “this compound,” researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
3-azaniumylbicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-6-1-5(2-6,3-6)4(8)9/h1-3,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISLXTLDZXDHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)[NH3+])C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CC1(C2)[NH3+])C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
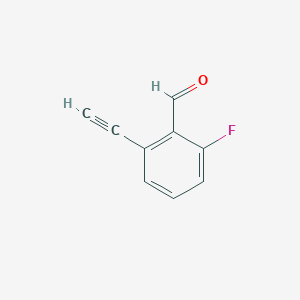

![4-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B7809451.png)
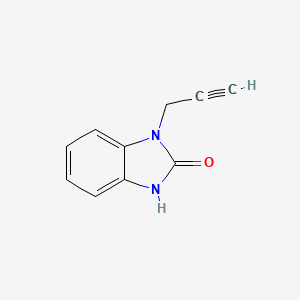
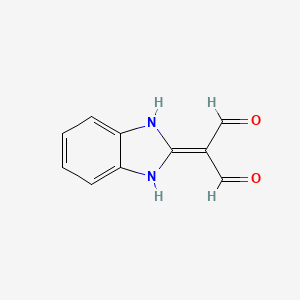
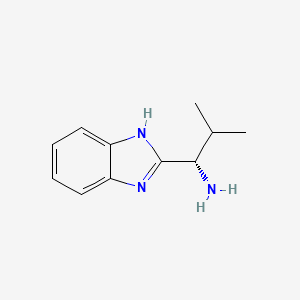

![10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B7809493.png)

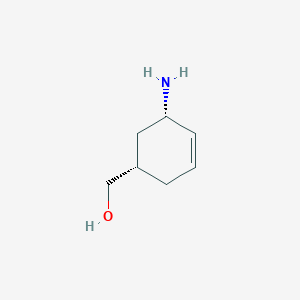
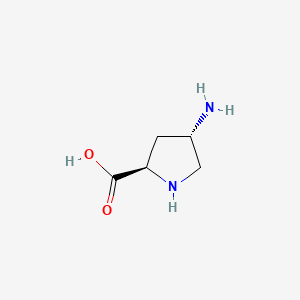
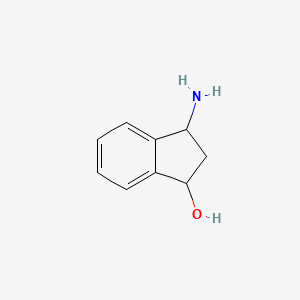

![1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)
